Hippuric acid

Vue d'ensemble

Description

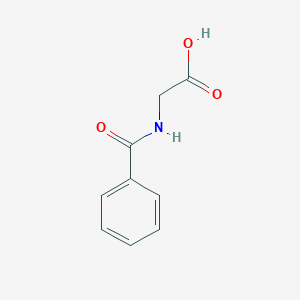

Hippuric acid (benzoylglycine) is a glycine conjugate of benzoic acid, formed primarily in the liver via detoxification processes. It is excreted in urine and serves as a biomarker for dietary intake, gut microbiota activity, and environmental exposures . Historically identified in horse urine, it is a normal urinary component but also classified as a protein-bound uremic toxin in chronic kidney disease (CKD) . Its synthesis involves gut microbiota metabolizing phenylalanine or phenolic compounds into phenylpropionic acid, which undergoes β-oxidation to benzoic acid before conjugation with glycine . This compound levels are influenced by diet (e.g., fruit/vegetable intake) and microbiota composition, with implications for frailty, obesity, and hyperuricemia .

Applications De Recherche Scientifique

Health Monitoring and Toxicology

Biomarker for Toluene Exposure

Hippuric acid is primarily recognized as a biomarker for toluene exposure. When toluene is metabolized in the body, it is converted into this compound, which can be measured in urine samples. This property makes this compound a valuable tool for monitoring occupational exposure to toluene, especially in industries where this solvent is prevalent. Recent studies have developed rapid colorimetric methods for the quantitative determination of this compound in urine, facilitating timely health assessments for workers exposed to toluene .

Inhibition of Calcium Oxalate Crystallization

Research indicates that this compound plays a role in inhibiting the growth of calcium oxalate crystals, which are a primary component of kidney stones. In vitro studies have demonstrated that this compound enhances the solubility of calcium oxalate in artificial urine, suggesting its potential use in preventing urolithiasis (kidney stone formation). The mechanism involves the formation of a complex with calcium ions, thereby reducing their concentration and inhibiting crystal growth .

Environmental Applications

Electrochemical Sensors

this compound has been utilized in the development of eco-friendly electrochemical sensors. A recent study described the electropolymerization of this compound combined with multiwalled carbon nanotubes to create a sensor for detecting serotonin levels in biological fluids. This approach not only enhances sensitivity but also evaluates the environmental sustainability of the sensor through various green metrics .

Analytical Chemistry

Metabolomic Analysis

In metabolomics, this compound serves as an important metabolite that can provide insights into metabolic processes and health status. Nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze this compound levels in biological samples, aiding in the identification and quantification of metabolites within complex biological matrices . This non-destructive technique allows for high-throughput analysis while preserving samples for further study.

Enzymatic Assays

The development of enzymatic assays for measuring this compound concentrations has significant implications for health diagnostics. A study focused on creating a carboxypeptidase/aminoacylase-based assay for this compound detection, which could improve monitoring strategies for individuals exposed to solvents like toluene. Enhanced enzyme activity through mutagenesis has been explored to increase the efficiency and cost-effectiveness of these assays .

Case Studies and Research Findings

Mécanisme D'action

Hippuric acid is produced from benzoic acid and glycine in the liver, intestine, and kidneys. Benzoic acid is converted to benzoyl CoA, an acylating agent, which then reacts with glycine to form this compound . At high concentrations, this compound may exert toxic effects on renal tubular cells by disrupting the redox balance through the downregulation of the Nuclear Factor Erythroid-2 transcription factor, responsible for the expression of antioxidant enzymes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Hydroxyhippuric Acid Derivatives

4-Hydroxythis compound (p-Hydroxythis compound)

- Structure : Para-hydroxyl group on the benzene ring.

- Source: Derived from p-hydroxybenzoic acid, linked to gut microbiota metabolism of polyphenols .

- Role : A uremic toxin like this compound, elevated in CKD. Detected in milk from pasture-fed cows, indicating dietary influence .

- Analytical Methods : Identified via metabolomics studies using VIP scores (>1.16) in cluster analysis .

2-Hydroxythis compound (o-Hydroxythis compound/Salicyluric Acid)

- Structure : Ortho-hydroxyl group.

- Source : Conjugate of salicylic acid and glycine.

- Role : Excreted after salicylate intake (e.g., aspirin). Unlike this compound, it shows minimal percutaneous absorption compared to benzoic acid .

- Safety : Classified as a laboratory chemical (≥95% purity) with detailed safety protocols .

3-Hydroxythis compound

- Structure : Meta-hydroxyl substitution.

- Source : Less studied but structurally categorized under hippuric acids.

- Role: Limited data on biological significance, though included in metabolomic databases .

Methylhippuric Acids

- Structure : Methyl group(s) attached to the benzene ring.

- Source : Metabolites of xylene exposure (e.g., 4-methylthis compound).

- Role : Biomarkers for occupational xylene exposure. HPLC methods are preferred over colorimetric assays for accurate quantification .

4-Fluorothis compound

- Structure : Fluorine substitution at the para position.

- Source : Synthesized for drug development, coupled with arylsulfonylpiperazines for anticancer activity .

- Role : Demonstrates the versatility of this compound as a scaffold in medicinal chemistry .

Phenylacetylglycine and Cinnamoylglycine

- Structure : Glycine conjugated with phenylacetyl or cinnamoyl groups.

- Source : Gut microbiota metabolites of aromatic compounds.

- Role: Discriminatory markers in metabolic studies; linked to intestinal health and xenobiotic metabolism .

Key Comparative Findings

Structural and Functional Differences

Metabolic Pathways

- This compound : Gut microbiota → phenylpropionic acid → liver β-oxidation → benzoic acid → glycine conjugation .

- Hydroxy Derivatives : Hydroxylated benzoic acid precursors (e.g., salicylic acid for 2-hydroxythis compound) .

- Methyl Derivatives : Direct conjugation of methylbenzoic acids from xylene .

Health Implications

- Frailty and Diet : Low plasma this compound correlates with frailty, mediated by reduced fruit/vegetable intake .

- Obesity : Altered this compound levels in high-fat diets reflect microbiota dysbiosis .

Analytical Techniques

Activité Biologique

Hippuric acid, chemically known as C₉H₉NO₃, is a conjugate of benzoic acid and glycine. It plays a significant role in various biological processes and has garnered attention for its potential implications in health and disease. This article explores the biological activity of this compound, focusing on its role as a biomarker, its effects on health, and its involvement in metabolic processes.

This compound is primarily produced in the liver through the conjugation of benzoic acid with glycine, facilitated by the enzyme glycine N-acyltransferase. Its excretion in urine serves as a marker for dietary intake of fruits and vegetables, particularly those high in phenolic compounds. The metabolic pathway is illustrated below:

2.1. Biomarker for Dietary Intake

This compound levels in urine have been studied as a potential biomarker for fruit and vegetable (FV) consumption. A study involving children and adolescents demonstrated significant correlations between urinary this compound excretion and FV intake, suggesting that it could serve as a reliable non-invasive biomarker for dietary assessment .

| Age Group | Correlation Coefficient (r) | R² Value |

|---|---|---|

| Children | 0.62 | 0.38 |

| Adolescents | 0.41 | 0.22 |

This indicates that higher FV consumption leads to increased urinary excretion of this compound, supporting its use in dietary monitoring.

2.2. Association with Frailty

Recent research has identified low plasma levels of this compound as a potential hallmark of frailty among older adults. In a longitudinal study involving older individuals, high levels of this compound were associated with a reduced risk of frailty over four years . The study used mass spectrometry-based metabolomics to analyze plasma samples, highlighting the importance of dietary intake (specifically fruits and vegetables) in maintaining healthy levels of this metabolite.

2.3. Role in Calcium Oxalate Lithiasis

This compound has been shown to influence calcium oxalate (CaOX) stone formation in urine. It acts as a solvent for CaOX crystals, thereby regulating their supersaturation . Clinical studies indicated that individuals with lower urinary concentrations of this compound had a higher incidence of CaOX lithiasis, suggesting its potential therapeutic role in preventing kidney stones.

3. Antimicrobial Properties

Emerging evidence suggests that this compound exhibits antimicrobial activity against various pathogens. A study reported that hippurate nanocomposites demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential of this compound as an antimicrobial agent, particularly when combined with other therapeutic agents.

4.1. This compound as a Uremic Toxin

In patients with chronic kidney disease, elevated levels of this compound have been linked to muscular weakness due to its inhibitory effects on glucose utilization . This finding underscores the dual role of this compound as both a metabolic product and a uremic toxin.

4.2. Cranberry Consumption and Urinary Excretion

Research has shown that cranberry consumption significantly increases urinary excretion of this compound due to the conversion of benzoic acid from cranberries into this compound . This effect has been associated with the prevention of urinary tract infections (UTIs), although the exact mechanism remains under investigation.

5.

This compound is not only a metabolic byproduct but also serves critical roles in health monitoring and disease prevention. Its association with dietary habits makes it a valuable biomarker for assessing fruit and vegetable intake, while its implications in frailty and kidney stone formation highlight its importance in geriatric health and urology. Furthermore, its antimicrobial properties open avenues for therapeutic applications.

Future research should continue to explore the diverse biological activities of this compound, particularly its mechanisms of action and potential clinical applications across various health domains.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hippuric acid is hydrolyzed under alkaline or acidic conditions to yield benzoic acid and glycine. The reaction mechanisms and conditions vary significantly:

Key Findings :

-

Alkaline hydrolysis is more efficient, often performed at elevated temperatures (e.g., reflux with 10% NaOH) .

-

The reaction is central to detoxification pathways, as this compound forms in the liver from benzoic acid and glycine .

Reaction with Nitrous Acid

Nitrous acid (HNO₂) converts this compound into benzoyl glycolic acid (C₆H₅C(=O)OCH₂CO₂H):

Equation :

C₉H₉NO₃ + HNO₂ → C₉H₈O₅ + NH₃

Conditions :

-

Conducted at ambient temperature in aqueous solution.

-

The amino group of glycine is diazotized, leading to the formation of a hydroxyl intermediate .

Application :

Esterification and Hydrazine Derivatives

This compound’s ethyl ester reacts with hydrazine (NH₂NH₂) to form hippuryl hydrazine (C₆H₅CONHCH₂CONHNH₂):

Equation :

C₉H₉NO₃ (ethyl ester) + NH₂NH₂ → C₈H₁₀N₃O₂ + C₂H₅OH

Significance :

-

Theodor Curtius used this derivative to synthesize hydrazoic acid (HN₃), a key reagent in the Curtius rearrangement .

Thermal Decomposition

At elevated temperatures (>187°C, its melting point), this compound decomposes into:

-

Primary products : Benzoic acid, carbon monoxide (CO), and carbon dioxide (CO₂) .

-

Mechanism : Radical intermediates form via peroxidation of phenylpyruvic acid derivatives .

Biotransformation Pathways

In vivo, this compound derives from:

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting hippuric acid in biological samples, and how do their sensitivity thresholds compare?

this compound is commonly quantified using HPLC-UV detection with a limit of detection (LOD) of 4 µg/mL in synthetic urine and 5–6 µg/mL for methylthis compound isomers . However, matrix effects (e.g., endogenous this compound in pooled urine) can increase variability, necessitating calibration with synthetic urine standards to improve accuracy . For clinical studies, pre-shift and post-shift urine sampling is recommended to account for exposure dynamics .

Q. How does this compound function as a biomarker for renal and hepatic health?

this compound is a conjugation product of glycine and benzoic acid, reflecting hepatic detoxification efficiency and renal excretion capacity. Elevated urinary this compound correlates with exposure to aromatic compounds (e.g., toluene) and metabolic disorders. Its sodium salt is used to assess glomerular filtration rate (GFR) in renal function tests, though confounding factors like diet and gut microbiota must be controlled .

Q. What factors influence this compound levels in human urine, and how can they be experimentally controlled?

Key factors include:

- Dietary intake : Benzoic acid from fruits and preservatives increases this compound synthesis .

- Gut microbiota : Microbial metabolism of polyphenols (e.g., chlorogenic acid) generates benzoic acid precursors .

- Drug interactions : Protein-binding drugs (e.g., phenytoin) displace this compound, altering its excretion kinetics . Controlled studies should standardize diets and use synthetic urine for calibration to minimize variability .

Q. What are the stability considerations for this compound in stored biological samples?

this compound remains stable for 7 days at 22°C and 30 days at 4°C in synthetic urine. Freeze-thaw cycles (-20°C to 30°C) do not degrade it, but pooled urine samples show higher variability due to endogenous background .

Advanced Research Questions

Q. How can contradictory data on this compound recovery rates in different matrices be resolved?

Recovery rates exceed 96% in synthetic urine but drop to 93% in pooled urine due to endogenous interference. To resolve discrepancies:

- Use isotope dilution mass spectrometry (ID-MS) for internal standardization .

- Employ ultrasonication-assisted extraction with Fe₃O₄@SiO₂@sodium dodecyl sulfate to improve analyte isolation in complex matrices .

Q. What experimental designs address this compound’s interference with drug-protein binding in acute kidney injury (AKI)?

In AKI, this compound accumulation displaces protein-bound drugs (e.g., theophylline), increasing free drug concentrations. Research should:

- Measure unbound drug fractions using equilibrium dialysis.

- Correlate plasma this compound levels with clinical outcomes (e.g., toxicity markers) in multi-drug cohorts .

Q. How can novel detection methods improve this compound quantification in metabolomics studies?

Advanced techniques include:

- LC-MS/MS for simultaneous detection of this compound and metabolites (e.g., 4-hydroxythis compound) .

- Isotachophoresis for high-resolution separation of isomers (e.g., 3- vs. 4-methylthis compound) .

Q. What mechanistic insights link this compound to calcium oxalate (CaOX) kidney stone formation?

this compound increases CaOX supersaturation by binding calcium ions, promoting nucleation. In vitro models using synthetic urine show that ≥50 µg/mL this compound reduces CaOX solubility by 40%, highlighting its role in lithiasis .

Q. How should longitudinal studies on this compound’s role in cardiovascular disease (CVD) be designed?

- Measure 4-aminothis compound (AHA) , a metabolite linked to fatty acid dysregulation and oxidative stress.

- Use nested case-control designs with repeated urine sampling to track AHA-CVD associations .

Q. Methodological Best Practices

- Participant selection : Stratify cohorts by dietary habits and medication use to control confounders .

- Data interpretation : Apply multivariate regression to distinguish this compound’s direct effects from comorbid factors (e.g., renal impairment) .

- Reporting standards : Follow NIOSH guidelines for analytical validation, including precision (±10% RSD) and accuracy (≥90%) thresholds .

Propriétés

IUPAC Name |

2-benzamidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAFMBKCNZACKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Record name | hippuric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hippuric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

532-93-4 (mono-ammonium salt), 532-94-5 (mono-hydrochloride salt), 583-10-8 (mono-potassium salt) | |

| Record name | Hippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046073 | |

| Record name | Hippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Hippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.75 mg/mL | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000076 [mmHg] | |

| Record name | Hippuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

495-69-2 | |

| Record name | Hippuric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippuric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hippuric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hippuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE0865N2ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 191 °C | |

| Record name | Hippuric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.